molecular formula C8H6F2N2 B14850042 2-(Difluoromethyl)pyridine-3-acetonitrile

2-(Difluoromethyl)pyridine-3-acetonitrile

Cat. No.: B14850042
M. Wt: 168.14 g/mol
InChI Key: FUEVFERSDQRXDK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyridine-3-acetonitrile is a fluorinated organic compound that has garnered significant attention in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyridine-3-acetonitrile typically involves the introduction of the difluoromethyl group to a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be catalyzed by metals such as copper or palladium under specific conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-(Difluoromethyl)pyridine-3-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This makes it a valuable scaffold in drug design, where it can modulate the activity of biological targets .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)pyridine-3-acetonitrile is unique due to the presence of both the difluoromethyl and acetonitrile groups. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

2-[2-(difluoromethyl)pyridin-3-yl]acetonitrile

InChI

InChI=1S/C8H6F2N2/c9-8(10)7-6(3-4-11)2-1-5-12-7/h1-2,5,8H,3H2

InChI Key

FUEVFERSDQRXDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)CC#N

Origin of Product

United States

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